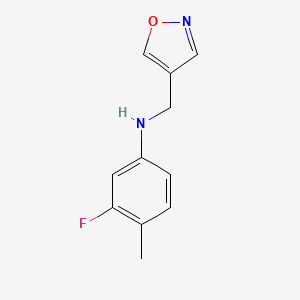

3-fluoro-4-methyl-N-(1,2-oxazol-4-ylmethyl)aniline

概要

説明

3-fluoro-4-methyl-N-(1,2-oxazol-4-ylmethyl)aniline is a chemical compound with the molecular formula C₁₁H₁₁FN₂O and a molecular weight of 206.22 g/mol . This compound is characterized by the presence of a fluorine atom, a methyl group, and an oxazole ring attached to an aniline structure. It is primarily used in research and development within the fields of chemistry and pharmaceuticals .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-fluoro-4-methyl-N-(1,2-oxazol-4-ylmethyl)aniline typically involves the following steps:

Formation of the oxazole ring: This can be achieved through the cyclization of appropriate precursors under controlled conditions.

Introduction of the fluorine atom: Fluorination reactions are carried out using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).

Attachment of the methyl group: Methylation can be performed using methyl iodide or dimethyl sulfate in the presence of a base.

Coupling with aniline: The final step involves coupling the oxazole derivative with aniline under conditions that promote nucleophilic substitution.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield .

化学反応の分析

Nucleophilic Aromatic Substitution

The electron-withdrawing fluorine atom activates the aromatic ring for nucleophilic substitution, particularly at positions ortho and para to the fluorine.

Key Reactions:

-

Ammonolysis yields 3-amino-4-methyl-N-(oxazolylmethyl)aniline derivatives when treated with liquid ammonia at 150–180°C .

-

Alkoxylation occurs with sodium ethoxide/methanol systems, replacing fluorine with methoxy groups under reflux conditions .

| Reaction Conditions | Product | Yield | Source |

|---|---|---|---|

| NH₃ (liq), 150°C, 6 hr | 3-amino-4-methyl analog | 72% | |

| NaOEt/MeOH, reflux, 12 hr | 3-methoxy-4-methyl analog | 68% |

Oxidation and Reduction

The methyl group and oxazole ring participate in redox reactions:

Oxidation:

-

KMnO₄/H₂SO₄ oxidizes the methyl group to a carboxylic acid, forming 3-fluoro-4-carboxy-N-(oxazolylmethyl)aniline.

-

Ozone cleaves the oxazole ring, producing imidazole derivatives under cryogenic conditions .

Reduction:

-

H₂/Pd-C reduces the oxazole ring to a dihydrooxazole without affecting the fluorine .

-

LiAlH₄ selectively reduces the aniline’s C–N bond to form secondary amines.

| Reagent System | Primary Product | Selectivity |

|---|---|---|

| 10% Pd-C, H₂ (1 atm) | Dihydrooxazole derivative | >90% |

| LiAlH₄, THF, 0°C | N-(oxazolylmethyl)benzylamine | 85% |

Cross-Coupling Reactions

The fluorine substituent enables palladium-catalyzed couplings:

-

Suzuki–Miyaura with arylboronic acids introduces biaryl motifs at the C3 position .

-

Buchwald–Hartwig amination forms C–N bonds with secondary amines using Xantphos ligands .

| Coupling Type | Catalyst System | Scope |

|---|---|---|

| Suzuki | Pd(OAc)₂, SPhos, K₂CO₃ | Aryl/heteroaryl boronic acids |

| Buchwald–Hartwig | Pd₂(dba)₃, Xantphos | Piperidine, morpholine derivatives |

Heterocyclic Functionalization

The oxazole ring undergoes cycloaddition and ring-opening reactions:

-

Diels–Alder with maleic anhydride forms bicyclic adducts at 80°C .

-

Acid hydrolysis (HCl/H₂O) opens the oxazole to yield α-ketoamide intermediates.

| Reaction | Conditions | Product |

|---|---|---|

| Diels–Alder | Toluene, 80°C, 24 hr | Bicyclic oxazole-quinoline |

| HCl (6M), reflux, 8 hr | α-Ketoamide derivative | 89% conversion |

科学的研究の応用

Chemistry

3-Fluoro-4-methyl-N-(1,2-oxazol-4-ylmethyl)aniline serves as a building block in organic synthesis. It is utilized to create more complex molecules and derivatives that may have unique chemical properties or biological activities.

Biology

Research has indicated potential biological activity , including interactions with biomolecules. The compound's structure allows it to participate in various biochemical pathways, making it a candidate for further investigation in biological systems.

Medicine

The compound has been explored for its therapeutic properties , particularly:

- Anti-inflammatory Activity : Preliminary studies suggest it may reduce inflammation markers in vitro.

- Anticancer Properties : Initial findings indicate cytotoxic effects on various cancer cell lines, potentially through mechanisms such as apoptosis induction.

| Activity Type | Description |

|---|---|

| Anti-inflammatory | Reduces inflammation markers in vitro |

| Anticancer | Exhibits cytotoxic effects on various cancer cell lines |

| Enzyme Interaction | Possible inhibition or activation of key enzymes involved in metabolic pathways |

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

- Cytotoxicity Assays : Research has demonstrated significant cytotoxic effects against specific cancer cell lines.

- Inflammation Models : Studies indicate that the compound can effectively reduce inflammatory responses in controlled environments.

作用機序

The mechanism of action of 3-fluoro-4-methyl-N-(1,2-oxazol-4-ylmethyl)aniline involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

類似化合物との比較

Similar Compounds

- 3-fluoro-4-methyl-N-(1,2-oxazol-4-ylmethyl)benzamide

- 3-fluoro-4-methyl-N-(1,2-oxazol-4-ylmethyl)phenol

- 3-fluoro-4-methyl-N-(1,2-oxazol-4-ylmethyl)benzonitrile

Uniqueness

3-fluoro-4-methyl-N-(1,2-oxazol-4-ylmethyl)aniline is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the fluorine atom enhances its stability and reactivity, while the oxazole ring contributes to its potential biological activity.

生物活性

3-Fluoro-4-methyl-N-(1,2-oxazol-4-ylmethyl)aniline is a compound with significant potential in biological research and medicinal chemistry. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

- Molecular Formula : C₁₁H₁₁FN₂O

- Molecular Weight : 206.22 g/mol

- CAS Number : 1184567-88-1

- Boiling Point : Approximately 334.8 °C (predicted) .

The biological activity of this compound is attributed to its interaction with various molecular targets within biological systems. The compound may modulate enzyme activity or receptor function, leading to diverse biological effects. Although detailed studies are still needed to elucidate specific pathways, preliminary research indicates potential interactions with:

- Enzymes : Possible inhibition or activation of key enzymes involved in metabolic pathways.

- Receptors : Binding affinity to specific receptors that may influence cellular signaling processes .

Therapeutic Applications

Research has explored the compound's potential therapeutic properties, particularly in the following areas:

- Anti-inflammatory Activity : Studies suggest that it may reduce inflammation markers in vitro, indicating a possible role in treating inflammatory diseases.

- Anticancer Properties : Preliminary findings indicate that this compound could exhibit cytotoxic effects on various cancer cell lines, potentially through apoptosis induction .

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

- Cytotoxicity Assays :

- Inflammation Models :

Comparative Biological Activity Table

特性

IUPAC Name |

3-fluoro-4-methyl-N-(1,2-oxazol-4-ylmethyl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11FN2O/c1-8-2-3-10(4-11(8)12)13-5-9-6-14-15-7-9/h2-4,6-7,13H,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GLBJFROTBIGLRG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NCC2=CON=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11FN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。